2-Amino-3,4,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride

Overview

Description

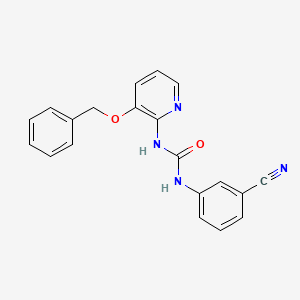

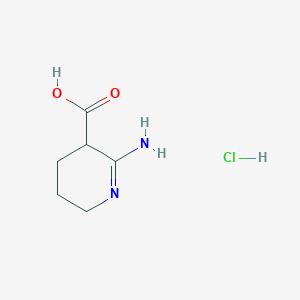

2-Amino-3,4,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 146422-39-1 . It has a molecular weight of 178.62 and its IUPAC name is 2-amino-3,4,5,6-tetrahydro-3-pyridinecarboxylic acid hydrochloride . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10N2O2.ClH/c7-5-4 (6 (9)10)2-1-3-8-5;/h8H,1-3,7H2, (H,9,10);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 178.62 .Scientific Research Applications

Antibacterial Applications

Pyridonecarboxylic acids, closely related to 2-Amino-3,4,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride, have been studied for their antibacterial properties. Compounds with cyclic amino groups at C-7, such as 1-vinyl-7-[3-(methylamino)-1-pyrrolidinyl] analogue, have shown significant in vitro and in vivo antibacterial activity, surpassing that of known antibiotics like enoxacin (Egawa et al., 1984).

Chemical Synthesis

The synthesis of tetrahydropyridine-3-carboxylic acids, which are structurally similar to the compound of interest, has been explored through various chemical reactions. Phosphine-catalyzed ring-forming reactions, ring-closing metathesis (RCM) reaction, and intramolecular 1,6-conjugate addition have been employed to synthesize these compounds, indicating the versatility and potential applications in organic chemistry (Kim et al., 2016).

Material Science and Biochemistry

2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acid, has shown effectiveness as a β-turn and 310/α-helix inducer in peptides. Its properties as a rigid electron spin resonance probe and fluorescence quencher suggest potential applications in material science and biochemistry (Toniolo et al., 1998).

Pharmacological Research

In pharmacological research, 1,2,3,6-Tetrahydropyridine-3-carboxylic acid has been utilized in the synthesis of analogues of GABA, an important neurotransmitter. This shows the compound's relevance in the development of pharmaceutical agents targeting neurological pathways (Allan & Fong, 1983).

Polymer Chemistry

Research in polymer chemistry has explored the use of amino groups in polyacetylenes. Compounds like 4-aminopyridine and tetrahydropyridine derivatives have been polymerized, showing potential in the field of polymer chemistry for creating novel materials with specific properties, such as chirality assignment of carboxylic acids (Yashima et al., 1997).

Crystallography

In crystallography, 2-amino-6-methylpyridin-1-ium 2-carboxy-3,4,5,6-tetrachlorobenzoate has been studied, providing insights into molecular interactions and structures. This is crucial for understanding the crystalline forms of pharmaceuticals and other chemical compounds (Waddell et al., 2011).

Safety and Hazards

Mechanism of Action

Mode of Action

It is hypothesized that the compound may interact with its targets through a coupling reaction triggered by a catalyst . .

Biochemical Pathways

It is suggested that the compound may be involved in a reaction cascade leading to the development of highly substituted 1,2,3,6-tetrahydropyridines . The downstream effects of these pathways are yet to be determined.

Biochemical Analysis

Biochemical Properties

Tetrahydropyridines (THPs), a class of compounds to which it belongs, have been found to possess biologically active properties . They have been identified in both natural products and synthetic pharmaceutical agents

Cellular Effects

Thp-containing compounds have been found to possess biologically active properties

Molecular Mechanism

Thp-containing compounds have been found to possess biologically active properties

properties

IUPAC Name |

6-amino-2,3,4,5-tetrahydropyridine-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2.ClH/c7-5-4(6(9)10)2-1-3-8-5;/h4H,1-3H2,(H2,7,8)(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXQDWQNAKKGDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=NC1)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146422-39-1 | |

| Record name | 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-oxo-N-(thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2565136.png)

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2565139.png)

![1-(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone](/img/structure/B2565141.png)

![2-(2-Ethoxyethyl)-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2565143.png)

![6-Cyclopropyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2565148.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2565152.png)

![(3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2565153.png)